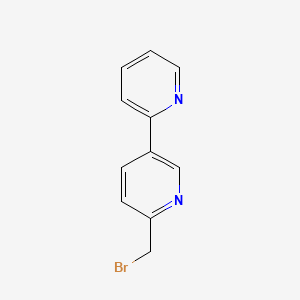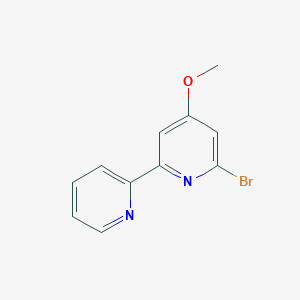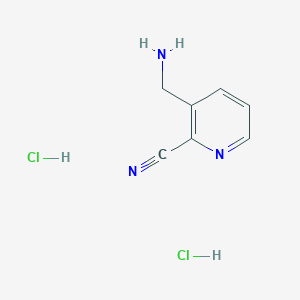![molecular formula C16H14N2O2 B13139558 Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate CAS No. 885463-19-4](/img/structure/B13139558.png)
Ethyl 3-(1H-benzo[d]imidazol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The structure of Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate consists of a benzimidazole ring fused with a benzene ring and an ethyl ester group attached to the benzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate typically involves the cyclocondensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative. One common method includes the reaction of o-phenylenediamine with ethyl 3-formylbenzoate in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods
Industrial production of Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc oxide nanoparticles have been explored for eco-friendly synthesis, offering higher yields and shorter reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of nitrobenzoate to aminobenzoate derivatives.
Substitution: Halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with biological targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of nucleotides, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the growth of microorganisms and cancer cells. The compound may also interact with specific enzymes, leading to the inhibition of their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate can be compared with other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Thiabendazole: An antihelmintic agent.
Uniqueness
Ethyl3-(1H-benzo[d]imidazol-2-yl)benzoate is unique due to its specific structure, which combines the benzimidazole ring with an ethyl ester group. This unique structure may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives .
List of Similar Compounds
- Clemizole
- Omeprazole
- Thiabendazole
- Metronidazole
- Azathioprine
Propriétés
Numéro CAS |
885463-19-4 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
ethyl 3-(1H-benzimidazol-2-yl)benzoate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)12-7-5-6-11(10-12)15-17-13-8-3-4-9-14(13)18-15/h3-10H,2H2,1H3,(H,17,18) |
Clé InChI |
ROTLCYMZFRFVES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)

![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)



![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)

